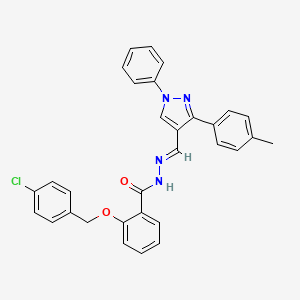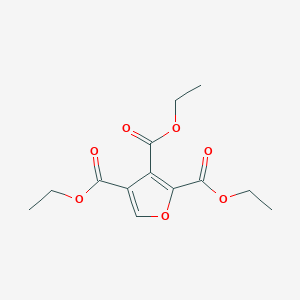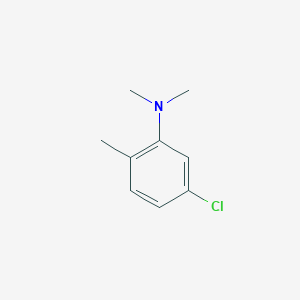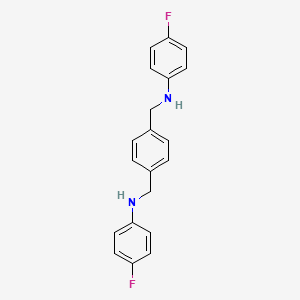
alpha,alpha'-Bis(4-fluoroanilino)-P-xylene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
alpha,alpha’-Bis(4-fluoroanilino)-P-xylene: is an organic compound that features two 4-fluoroaniline groups attached to a p-xylene core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of alpha,alpha’-Bis(4-fluoroanilino)-P-xylene typically involves the reaction of p-xylene with 4-fluoroaniline under specific conditions. One common method involves the use of a catalyst such as palladium on carbon (Pd/C) to facilitate the coupling reaction. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods: In an industrial setting, the production of alpha,alpha’-Bis(4-fluoroanilino)-P-xylene may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aniline groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the nitro groups (if present) to amines.
Substitution: The fluoro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, alpha,alpha’-Bis(4-fluoroanilino)-P-xylene is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of polymers and other materials with specific properties.
Biology: In biological research, this compound can be used to study the effects of fluorinated aniline derivatives on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine: In medicinal chemistry, alpha,alpha’-Bis(4-fluoroanilino)-P-xylene is investigated for its potential therapeutic properties. Fluorinated compounds often exhibit enhanced metabolic stability and bioavailability, making them attractive candidates for drug development.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and electronic materials.
Mecanismo De Acción
The mechanism of action of alpha,alpha’-Bis(4-fluoroanilino)-P-xylene involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong hydrogen bonds with biological molecules, enhancing its binding affinity. The aniline groups can participate in various chemical reactions, influencing the compound’s overall reactivity and stability.
Comparación Con Compuestos Similares
4-Fluoroaniline: A simpler analog with a single fluoroaniline group.
4-(Trifluoromethyl)aniline: Contains a trifluoromethyl group instead of a single fluorine atom.
4-Fluorophenol: Features a hydroxyl group instead of an aniline group.
Uniqueness: alpha,alpha’-Bis(4-fluoroanilino)-P-xylene is unique due to its dual fluoroaniline groups attached to a p-xylene core. This structure imparts distinct chemical and physical properties, making it more versatile for various applications compared to its simpler analogs.
Propiedades
Fórmula molecular |
C20H18F2N2 |
|---|---|
Peso molecular |
324.4 g/mol |
Nombre IUPAC |
4-fluoro-N-[[4-[(4-fluoroanilino)methyl]phenyl]methyl]aniline |
InChI |
InChI=1S/C20H18F2N2/c21-17-5-9-19(10-6-17)23-13-15-1-2-16(4-3-15)14-24-20-11-7-18(22)8-12-20/h1-12,23-24H,13-14H2 |
Clave InChI |
SUUDYWHTZUIYLO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CNC2=CC=C(C=C2)F)CNC3=CC=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



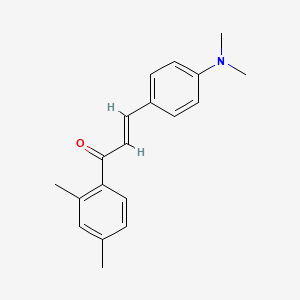

![Benzamide, N-[1-hydroxymethyl-2-(1H-imidazol-4-yl)ethyl]-](/img/structure/B15076594.png)
![N-[4-(acetylamino)phenyl]-2-chlorobenzamide](/img/structure/B15076595.png)
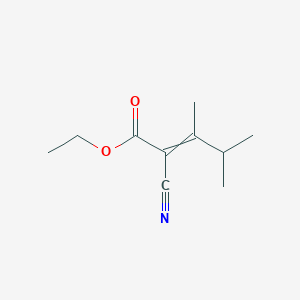

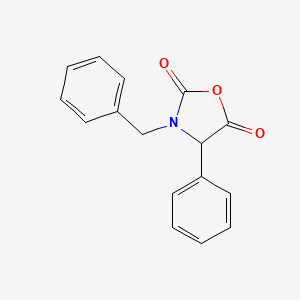
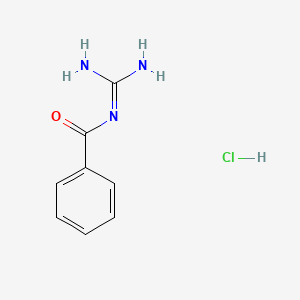
![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-nitrobenzamide](/img/structure/B15076625.png)
